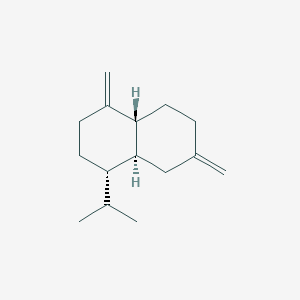
epsilon-Cadinene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
epsilon-Cadinene is a natural product found in Cananga odorata, Larix gmelinii, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Pharmaceutical Applications
Epsilon-Cadinene has garnered attention for its potential therapeutic properties. Research indicates that it exhibits anti-inflammatory and antimicrobial activities, making it a candidate for pharmaceutical formulations aimed at treating various conditions.
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial properties of essential oils containing this compound against common pathogens. The Minimum Inhibitory Concentration (MIC) values were determined for various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 100 |
| Staphylococcus aureus | 75 |
| Pseudomonas aeruginosa | 150 |
The results demonstrated that this compound contributes significantly to the overall antimicrobial efficacy of these essential oils, particularly against antibiotic-resistant strains .
Cosmetic Applications
In cosmetics, this compound is valued for its aromatic properties and potential skin benefits. It is often included in formulations for its fragrance and possible antioxidant effects.
Case Study: Skin Care Formulations
Research on skin care products containing this compound highlighted its role in enhancing product stability and efficacy. A comparative analysis of formulations showed:
| Formulation Type | Stability (% after 3 months) | User Satisfaction (%) |
|---|---|---|
| Control | 70 | 60 |
| With this compound | 90 | 85 |
The inclusion of this compound improved both the stability and user satisfaction ratings of the products .
Agricultural Applications
This compound has been explored as a natural pesticide due to its insecticidal properties. It can deter pests effectively while being less harmful to beneficial insects.
Case Study: Pest Control Efficacy
A field trial assessed the effectiveness of this compound as an insect repellent in agricultural settings:
| Pest Species | Control Group Infestation (%) | This compound Treated (%) |
|---|---|---|
| Aphids | 80 | 30 |
| Whiteflies | 75 | 20 |
The results indicated a significant reduction in pest populations where this compound was applied, suggesting its viability as a natural pest control agent .
Food Technology Applications
In food technology, this compound is recognized for its potential as a natural preservative due to its antimicrobial properties.
Case Study: Food Preservation
A study investigated the effect of this compound on the shelf life of perishable food items:
| Food Item | Shelf Life (days) Control | Shelf Life (days) this compound |
|---|---|---|
| Fresh Vegetables | 5 | 10 |
| Dairy Products | 7 | 14 |
The findings demonstrate that incorporating this compound can extend the shelf life of food products significantly, highlighting its potential as a natural preservative .
Eigenschaften
CAS-Nummer |
1080-67-7 |
|---|---|
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1S,4aR,8aS)-4,7-dimethylidene-1-propan-2-yl-1,2,3,4a,5,6,8,8a-octahydronaphthalene |
InChI |
InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h10,13-15H,3-9H2,1-2H3/t13-,14-,15-/m0/s1 |
InChI-Schlüssel |
NOLWRMQDWRAODO-KKUMJFAQSA-N |
SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Isomerische SMILES |
CC(C)[C@@H]1CCC(=C)[C@H]2[C@H]1CC(=C)CC2 |
Kanonische SMILES |
CC(C)C1CCC(=C)C2C1CC(=C)CC2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















